![molecular formula C14H8FN3 B13560276 6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)
6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound features a pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl group attached via an ethynyl linkage, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of aminopyrazole and 4-fluorophenylacetylene.
Condensation Reaction: The aminopyrazole undergoes a condensation reaction with 4-fluorophenylacetylene in the presence of a suitable catalyst, such as copper(I) iodide, under an inert atmosphere.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Analyse Des Réactions Chimiques
6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or other cellular processes, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
Propriétés
Formule moléculaire |
C14H8FN3 |
|---|---|
Poids moléculaire |
237.23 g/mol |
Nom IUPAC |
6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H8FN3/c15-13-5-3-11(4-6-13)1-2-12-9-16-14-7-8-17-18(14)10-12/h3-10H |
Clé InChI |
SDRIBYYRZOXRJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CN3C(=CC=N3)N=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



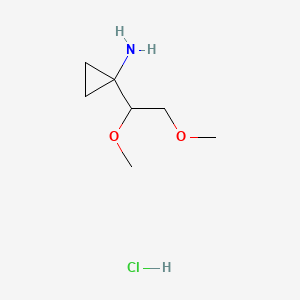
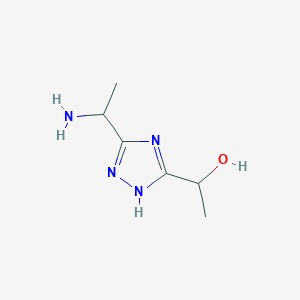
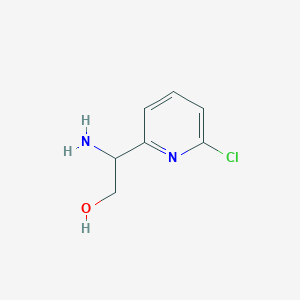
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)
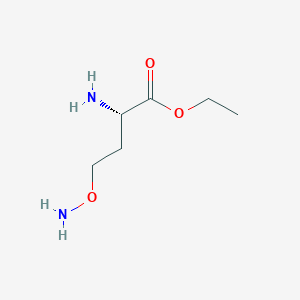
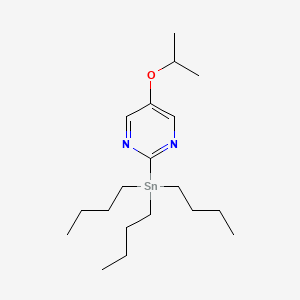

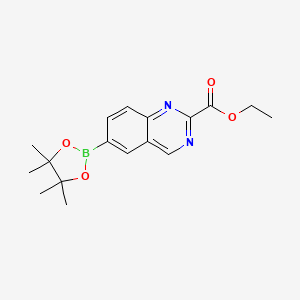

![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)


